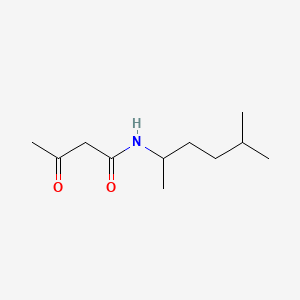

N-(1,4-Dimethylpentyl)-acetoacetamide

Description

Properties

CAS No. |

73622-68-1 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

N-(5-methylhexan-2-yl)-3-oxobutanamide |

InChI |

InChI=1S/C11H21NO2/c1-8(2)5-6-9(3)12-11(14)7-10(4)13/h8-9H,5-7H2,1-4H3,(H,12,14) |

InChI Key |

NDOJWLCHAUMMPF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)NC(=O)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-Dimethylpentyl)-acetoacetamide typically involves the reaction of acetoacetic acid derivatives with 1,4-dimethylpentylamine. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common reagents used in the synthesis include acetoacetic acid esters, 1,4-dimethylpentylamine, and suitable catalysts. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental regulations. Industrial production often employs optimized reaction conditions, including the use of high-efficiency catalysts and advanced purification techniques to ensure product quality.

Chemical Reactions Analysis

Types of Reactions

N-(1,4-Dimethylpentyl)-acetoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The acetoacetamide group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted acetoacetamides.

Scientific Research Applications

N-(1,4-Dimethylpentyl)-acetoacetamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.

Medicine: Research may explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,4-Dimethylpentyl)-acetoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved.

Comparison with Similar Compounds

Chemical Identity :

- CAS Number : 73622-68-1

- Molecular Formula: C₁₁H₂₁NO₂

- Molecular Weight : 199.296 g/mol

- Structure : Features a branched pentyl chain (1,4-dimethylpentyl) attached to an acetoacetamide group (CH₃COCH₂CONH-) .

Applications: Primarily used in research settings as a specialty chemical intermediate. No evidence suggests pharmaceutical or household use .

Comparison with Structurally Similar Compounds

N,N'-(1,4-Phenylene)bis(acetoacetamide) (CAS 24731-73-5)

Chemical Identity :

Key Differences :

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

Chemical Identity :

Key Differences :

N,N-Dimethylacetamide (DMAC; CAS 127-19-5)

Chemical Identity :

Key Differences :

- Physical State : Liquid at room temperature (boiling range: 164.5–167.5°C) vs. likely solid state for the target compound .

- Applications : Widely used as an industrial solvent in coatings and pharmaceuticals, unlike the research-focused target compound .

Comparative Data Table

Research Findings and Functional Insights

Reactivity and Stability

- This compound: The β-ketoamide group may exhibit keto-enol tautomerism, enhancing reactivity in condensation reactions .

- N,N'-(1,4-Phenylene)bis(acetoacetamide) : The conjugated system stabilizes the molecule, making it suitable for high-temperature applications .

- DMAC : High polarity and miscibility with water make it ideal for solvent applications but pose health risks (e.g., hepatotoxicity) .

Biological Activity

N-(1,4-Dimethylpentyl)-acetoacetamide is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by its unique structure that includes a dimethylpentyl group attached to an acetoacetamide moiety. This configuration may influence its interaction with biological targets.

1. Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

Table 1: Antioxidant Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Free radical scavenging |

| Other analogs | TBD | Various mechanisms |

2. Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of various acetoacetamide derivatives, this compound demonstrated moderate effectiveness against E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potential for further development as an antimicrobial agent.

3. Anticancer Properties

This compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa and A549.

Table 2: Anticancer Activity Data

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| HeLa | TBD | Induction of apoptosis |

| A549 | TBD | Cell cycle arrest |

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in oxidative stress regulation and cell proliferation pathways.

Potential Targets:

- Reactive Oxygen Species (ROS): The compound may scavenge ROS, reducing oxidative damage.

- Cell Cycle Regulators: It could modulate proteins involved in the cell cycle, leading to growth inhibition in cancer cells.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications to the side chain or acetamide group have been shown to increase potency against specific targets.

Example Study: Synthesis and Evaluation

A study synthesized several derivatives and evaluated their antioxidant and anticancer activities. Results indicated that certain modifications significantly improved efficacy compared to the parent compound.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(1,4-Dimethylpentyl)-acetoacetamide, and how can reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves condensation reactions between acetoacetate derivatives and 1,4-dimethylpentylamine. Key parameters include temperature control (80–100°C), solvent selection (e.g., dimethylacetamide as a polar aprotic solvent ), and stoichiometric ratios. For example, analogous compounds like N,N'-(1,4-phenylene)bis(acetoacetamide) are synthesized via coupling reactions using tetrazotised intermediates . Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification via column chromatography with ethyl acetate/hexane gradients.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR should show characteristic peaks for the methylpentyl chain (δ 0.8–1.5 ppm) and the acetoacetamide carbonyl (δ 2.1–2.3 ppm).

- Mass Spectrometry (MS) : ESI-MS should confirm the molecular ion peak at m/z 199.296 .

- Infrared Spectroscopy (IR) : Stretching vibrations for amide C=O (~1650 cm⁻¹) and N–H (~3300 cm⁻¹) bonds .

Q. What purification techniques are effective for isolating this compound from byproducts?

- Methodological Answer : Recrystallization in ethanol/water mixtures (70:30 v/v) is preferred due to the compound’s moderate solubility. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase (60:40) can resolve impurities, as demonstrated for structurally similar acetamides .

Advanced Research Questions

Q. How does the steric hindrance of the 1,4-dimethylpentyl group influence the compound’s reactivity in nucleophilic acyl substitution?

- Methodological Answer : The branched alkyl chain reduces electrophilicity at the carbonyl carbon, slowing reactions like hydrolysis or aminolysis. Kinetic studies using UV-Vis spectroscopy (λmax ~255 nm for acetoacetamide derivatives ) can quantify reaction rates. Computational modeling (e.g., DFT) predicts steric effects on transition states, validated by comparing experimental and theoretical activation energies .

Q. What experimental strategies address discrepancies in reported thermodynamic stability data for this compound?

- Methodological Answer : Contradictions in melting points or decomposition temperatures may arise from polymorphic forms or residual solvents. Strategies include:

- Differential Scanning Calorimetry (DSC) : To identify polymorph transitions.

- Thermogravimetric Analysis (TGA) : To assess solvent retention (e.g., dimethylacetamide, which decomposes above 150°C ).

- Single-crystal X-ray diffraction : Resolve structural ambiguities, as applied to acetoacetamide-based pigments .

Q. Can this compound serve as a precursor for metal-organic frameworks (MOFs) or coordination polymers?

- Methodological Answer : The amide and ketone groups act as potential ligands for metal ions (e.g., Cu²⁺, Zn²⁺). Synthesis involves refluxing the compound with metal salts in DMF, followed by solvothermal crystallization. Porosity and stability are evaluated via nitrogen adsorption-desorption isotherms and PXRD, as seen in analogous acetamide-MOFs .

Q. How do solvent polarity and pH affect the compound’s stability in biological assays?

- Methodological Answer : Stability is pH-dependent due to the hydrolytic lability of the amide bond. In acidic conditions (pH < 4), hydrolysis generates 1,4-dimethylpentylamine and acetoacetic acid, monitored by LC-MS. Use of buffered solutions (PBS, pH 7.4) and low-temperature storage (-20°C) minimizes degradation, as recommended for bioactive acetamides .

Key Research Challenges

- Synthetic Scalability : Large-scale synthesis is limited by the cost of 1,4-dimethylpentylamine. Alternative routes using biocatalysts (e.g., lipases) are under investigation .

- Biological Applications : While the compound’s lipophilicity enhances membrane permeability, metabolic instability necessitates prodrug strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.